3-Chloro-4-(2-ethylphenoxy)aniline
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : A study by Wen Zi-qiang (2007) highlights the synthesis of a derivative of 3-Chloro-4-(2-ethylphenoxy)aniline, using a high-pressure hydrolysis and reduction reaction followed by an addition reaction. This synthesis process is noted for its high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Practical Synthesis Approach : Zhang Qingwen (2011) developed a practical process for synthesizing a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, through condensation and reduction, achieving an 82% yield. This method is characterized by its use of inexpensive materials and robustness, suggesting potential for industrial production (Zhang Qingwen, 2011).
Applications in Agriculture and Environmental Science
Insecticide Synthesis : Wen Zi-qiang (2008) described the use of a similar compound in synthesizing the insecticide Novaluron, with an overall yield of 68.9%. This involves a series of reactions including acylation and addition reactions, highlighting the compound's role in agricultural chemistry (Wen Zi-qiang, 2008).
Adsorption Studies for Environmental Cleanup : A 2017 study by P. Słomkiewicz et al. examined the adsorption of chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(2-ethylphenoxy)aniline, on halloysite adsorbents for removing toxic compounds from wastewater. This research is significant for environmental remediation (P. Słomkiewicz et al., 2017).
Applications in Material Science
Catalysis in Chemical Reactions : Research by Shengxiao Zhang et al. (2009) on Fe3O4 magnetic nanoparticles used for the catalytic oxidation of aniline compounds demonstrates the potential of 3-Chloro-4-(2-ethylphenoxy)aniline in enhancing chemical reactions, particularly in the field of material science (Shengxiao Zhang et al., 2009).
Corrosion Inhibition : A study by D. Daoud et al. (2014) explored the use of aniline derivatives as corrosion inhibitors, which could include derivatives of 3-Chloro-4-(2-ethylphenoxy)aniline. These compounds showed efficiency in protecting metals, indicating their utility in industrial applications (D. Daoud et al., 2014).
Embryonic Development Studies : T. Abe et al. (2001) utilized aniline derivatives in assays to investigate the effects of chemicals on embryonic development. This indicates the potential application of 3-Chloro-4-(2-ethylphenoxy)aniline in developmental biology and toxicology (T. Abe et al., 2001).
Safety And Hazards
Safety precautions for handling “3-Chloro-4-(2-ethylphenoxy)aniline” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, keep away from heat/sparks/open flames/hot surfaces, and avoid spraying on an open flame or other ignition source .
Future Directions
“3-Chloro-4-(2-ethylphenoxy)aniline” is a versatile chemical compound with promising applications in scientific research, including pharmaceuticals, materials science, and organic synthesis.
Relevant Papers
While specific papers on “3-Chloro-4-(2-ethylphenoxy)aniline” are not available, research on aniline derivatives and their synthesis, characterization, and application as sensors is available .
properties
IUPAC Name |
3-chloro-4-(2-ethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWUVSMEYJVUEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-ethylphenoxy)aniline |
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